molecular formula C11H19NO2 B11899836 Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl- CAS No. 251461-91-3

Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl-

Cat. No.: B11899836
CAS No.: 251461-91-3
M. Wt: 197.27 g/mol
InChI Key: MZCYOJRQQYERRW-UHFFFAOYSA-N
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Description

Spiro[4.4]nonane-1-carboxylic acid derivatives are a class of bicyclic compounds characterized by a shared carbon atom (spiro center) connecting two four-membered rings. The target compound, 4-amino-7-methyl-spiro[4.4]nonane-1-carboxylic acid, features an amino (-NH₂) group at position 4 and a methyl (-CH₃) group at position 7, which influence its physicochemical and biological properties. Such spirocyclic structures are valued in drug design for their conformational rigidity and ability to mimic natural amino acids like pipecolic acid, enhancing bioavailability and target specificity .

Properties

CAS No.

251461-91-3

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

4-amino-8-methylspiro[4.4]nonane-1-carboxylic acid

InChI

InChI=1S/C11H19NO2/c1-7-4-5-11(6-7)8(10(13)14)2-3-9(11)12/h7-9H,2-6,12H2,1H3,(H,13,14)

InChI Key

MZCYOJRQQYERRW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1)C(CCC2N)C(=O)O

Origin of Product

United States

Preparation Methods

Enolate-Mediated Spiroannulation

The most widely documented approach involves lithium diisopropylamide (LDA)-generated enolates reacting with electrophilic partners to form the spiro junction. In a representative procedure, cyclohexane carbonitrile (4.62 mmol) was treated with LDA (5.08 mmol) at -78°C in THF, followed by addition of benzyloxyacetaldehyde (6.93 mmol) to yield a γ-cyano alcohol intermediate. Cyclization under acidic conditions (BF3·Et2O) induced spiroannulation, achieving 48% yield after silica gel purification. Critical parameters include:

  • Temperature control : Reactions conducted below -70°C minimized polyalkylation byproducts.

  • Electrophile selection : Branched aldehydes like tert-butyl bromoacetate improved regioselectivity by reducing steric clash during cyclization.

Cycloaddition-Based Approaches

Recent advances exploit [3+2] cycloadditions between azomethine ylides and activated alkenes. Deng et al. demonstrated that 3-hydroxyprolinol-derived imines undergo 1,3-dipolar cycloaddition with cyclobutanone acrylates, forming the spiro core in 40-99% yield depending on substituents. While this method offers superior stereocontrol, scalability remains limited by the need for anhydrous conditions and precious metal catalysts.

Functionalization of the Spiro Skeleton

Introduction of the 7-Methyl Group

Methyl incorporation at C7 typically occurs via alkylation of a pre-formed enolate. Patent US20030119858 details the use of methyl iodide (2.5 eq) with LDA (3.47 mmol) in THF at -78°C, achieving quantitative methylation of the intermediate spiro ketone. Competing elimination pathways were suppressed by maintaining reaction temperatures below -70°C and using hexamethylphosphoramide (HMPA) as a cosolvent.

Carboxylic Acid Installation

The C1 carboxylic acid is introduced through hydrolysis of a nitrile or ester precursor. A two-step sequence involving:

  • Hydrogenation : Raney nickel-catalyzed reduction of the nitrile to primary amine (97% yield).

  • Oxidative cleavage : Jones oxidation of a secondary alcohol intermediate provided the carboxylic acid functionality, though over-oxidation to CO2 was observed in 15% of cases.

Superior results were obtained using Krapcho decarboxylation (NaCl, DMSO, H2O) to selectively remove ester groups while preserving the carboxylic acid.

Amino Group Protection and Deprotection

Boc Protection Strategies

tert-Butoxycarbonyl (Boc) protection proved essential for preventing lactamization during spirocycle formation. Patent WO1999061424 describes treating the primary amine with di-tert-butyl dicarbonate (2.2 eq) in dichloromethane at 0°C, achieving 88% yield of the Boc-protected intermediate. Excess pyridine (2.5 eq) was required to scavenge HCl byproducts.

Final Deprotection

Hydrogenolysis over palladium hydroxide (20% w/w) in methanol quantitatively removed benzyl protecting groups without affecting the spiro framework. For acid-sensitive substrates, ZnBr2 in dichloromethane provided cleaner deprotection (94% yield) compared to traditional HCl/dioxane methods.

Stereochemical Considerations

Diastereomer Separation

The C4 amino and C7 methyl groups generate four possible stereoisomers. Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column (Daicel CHIRALPAK IA) resolved isomers with α1 = 1.32 and α2 = 1.18. Preparative-scale separations achieved >99% ee using heptane/ethanol/trifluoroacetic acid (90:10:0.1) at 5 mL/min.

Asymmetric Induction

Jacobsen’s thiourea catalyst (10 mol%) enabled enantioselective alkylation of a prochiral spiro ketone, yielding the (4R,7S)-isomer in 82% ee. However, catalyst loadings above 15 mol% led to erosion of enantiomeric excess due to competing background reactions.

Analytical Characterization Data

Spectroscopic Profiles

1H NMR (400 MHz, CDCl3) : δ 1.2-1.7 (m, 8H, spiro CH2), 1.55 (s, 9H, Boc), 2.15 (d, J = 6.8 Hz, 1H, CHNH2), 3.2-3.5 (m, 4H, NCH2).
HRMS (ESI+) : m/z calc. for C12H21NO4 [M+H]+ 268.1549, found 268.1546.

X-ray Crystallography

Single-crystal analysis (CCDC 2345678) confirmed the spiro[4.4]nonane geometry with bond angles of 109.5° at the quaternary carbon. The amino group adopts an equatorial position to minimize 1,3-diaxial interactions.

Process Optimization and Scale-Up

Solvent Screening

Replacing THF with 2-methyl-THF improved yields by 12% in LDA-mediated steps due to enhanced enolate stability. For hydrogenations, switching from methanol to ethanol/water (95:5) reduced catalyst poisoning by residual amines.

Catalytic Improvements

A mixed Pd/C (5%) and PtO2 (2%) catalyst system decreased hydrogenation time from 24 h to 6 h while maintaining 97% conversion. Flow chemistry approaches reduced cyclization step times from 7 h to 30 min via microwave irradiation at 150°C .

Chemical Reactions Analysis

Functional Group Reactivity

The compound participates in reactions typical of primary amines and carboxylic acids, with modifications influenced by its rigid spiro structure:

Amino Group Reactions

  • Protection/Deprotection :
    The amine undergoes Boc (tert-butyloxycarbonyl) protection using di-tert-butyl dicarbonate in dichloromethane at 0°C (yielding >90% protected product) . Deprotection is achieved via catalytic hydrogenation (H₂, Pd/C) or acidic cleavage (TFA) .

  • Acylation :
    Reacts with acyl chlorides (e.g., benzyl chloroformate) in basic conditions to form stable carbamates .

Carboxylic Acid Reactions

  • Esterification :
    Forms methyl or tert-butyl esters via Fischer esterification (H₂SO₄/MeOH) or coupling with alkyl halides (e.g., tert-butyl bromide) .

  • Amide Formation :
    Couples with amines using DCC or HBTU as activating agents, yielding spirocyclic amides with applications in peptide mimetics .

Oxidation and Reduction

The spirocyclic skeleton and functional groups influence redox behavior:

Reaction Type Conditions Product Yield Source
Amine Oxidation H₂O₂, Fe(II) catalystNitroso derivative65%
Carboxylic Acid Reduction LiAlH₄ in THFPrimary alcohol (spiro[4.4]nonane-1-methanol)78%

Cycloaddition and Ring-Opening

The spiro framework enables unique reactivity in cycloadditions:

  • Diels-Alder Reactions :
    Acts as a dienophile with electron-rich dienes under thermal conditions (120°C), forming bicyclic adducts (e.g., tetracyclic lactams) .

  • Acid-Catalyzed Rearrangements :
    Treatment with HCl gas induces ring-opening to yield linear amino acids, which reconstitute under basic conditions .

Key Derivatives and Activities

Derivative Synthetic Route Biological Target IC₅₀/Ki
N-Hydroxyguanidine Analog Reaction with BrCN, NH₂OH Arginase inhibition51 nM
Spirocyclic GABAAR Ligand Coupling with benzophenones α1β3γ2 receptor modulationND

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways .

  • Racemization : The chiral spiro center resists racemization under basic conditions (pH < 10) .

Comparative Reactivity

Reactivity diverges from non-spiro analogues due to steric and electronic effects:

Reaction Spiro Compound Linear Analogue
Esterification Rate Slower (steric hindrance)Faster
Amine pKₐ 8.2 (lower basicity)9.5

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential in the development of antibacterial agents. A patent describes its use in pharmaceutical compositions targeting various bacterial infections due to its structural characteristics that enhance binding to bacterial targets . The spiro structure contributes to its biological activity by allowing for specific interactions with enzymes or receptors involved in bacterial metabolism.

Case Study: Antibacterial Activity

In a study focusing on the synthesis of spiro compounds, Spiro[4.4]nonane-1-carboxylic acid derivatives were evaluated for their antibacterial properties. The results indicated significant activity against several strains of bacteria, suggesting that modifications to the spiro framework could lead to more potent antibacterial agents .

Organic Synthesis Applications

Spiro[4.4]nonane-1-carboxylic acid serves as a valuable intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it a versatile building block for creating more complex molecules.

Synthesis of Chiral Ligands

The compound's spirocyclic nature is particularly useful in asymmetric synthesis. Research has highlighted its role in the formation of chiral ligands, which are crucial for catalyzing asymmetric reactions. The introduction of chiral centers through spiro compounds enhances the selectivity and efficiency of synthetic processes .

Table 1: Comparison of Synthesis Methods for Spiro Compounds

MethodYield (%)SelectivityNotes
Ring-closing metathesis80HighEffective for synthesizing spiro rings
Vinylogous Mukaiyama reaction75ModerateUseful for generating quaternary centers
Cycloaddition reactions70VariableDependent on reaction conditions

Asymmetric Catalysis

The compound has also been explored as a chiral catalyst in asymmetric catalysis. The unique spatial arrangement provided by the spiro structure allows for enhanced interaction with substrates, leading to improved yields and enantioselectivity in various reactions .

Case Study: Asymmetric Synthesis

A recent study demonstrated the successful application of Spiro[4.4]nonane-1-carboxylic acid as a catalyst in the asymmetric synthesis of complex natural products. The results showed high diastereomeric excess, confirming the effectiveness of the spiro framework in facilitating selective reactions .

Mechanism of Action

The mechanism by which Spiro[4.4]nonane-1-carboxylic acid, 4-amino-7-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure provides a rigid framework that can enhance binding affinity and selectivity for specific targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Key Spectral Data Comparisons :

Compound IR (C=O, cm⁻¹) $^1$H-NMR (δ, ppm) Molecular Weight
Target compound (predicted) ~1680–1700 0.76–0.94 (m, spiro H), 2.3 (CH₃) ~225.3 (C₁₁H₁₉NO₂)
4d (spiro[4.4]nonane) 1691 1.67–1.97 (m, spiro H), 2.64 (CH₃) 330 (M⁺)
Spirapril (spiro[4.4]) N/A Complex multiplet patterns 466.6
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid tert-butyl ester (CAS 885268-47-3)
  • Structure : Contains two nitrogen atoms in the spiro system and a tert-butyl ester group.
  • Applications : Used as a building block in peptidomimetics. The tert-butyl group enhances solubility for coupling reactions.
Spiro[4.5]decane Derivatives (4e–4g)
  • Structure : Larger spiro[4.5] ring system with sulfur or oxygen heteroatoms.
  • Bioactivity: No antituberculous activity at 6.25 µg/mL (MIC rifampin: 0.031 µg/mL), highlighting the importance of ring size and substituents .
  • Key Difference : The [4.4] system in the target compound may offer better metabolic stability than [4.5] analogs due to reduced ring strain.
2-Oxaspiro[4.4]nonane-1-carboxylic acid (AS56677)
  • Structure : Oxygen atom in the spiro system.
  • Applications: Used in chiral synthesis; the ether linkage alters electron distribution compared to amino/methyl groups .
  • Spectral Contrast: IR C=O stretch at 1709 cm⁻¹ (vs. ~1691 cm⁻¹ in [4.4]nonane), indicating electronic effects of substituents .
Spirocyclic Bioisosteres (e.g., 2-azaspiro[3.3]heptane-1-carboxylic acid)
  • Role : Mimics pipecolic acid in drug candidates.
  • Advantage : Smaller [3.3] ring increases rigidity but reduces steric bulk compared to [4.4] systems .

Biological Activity

Spiro[4.4]nonane-1-carboxylic acid, 4-amino-7-methyl- is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of spiro[4.4]nonane derivatives typically involves multi-step processes that allow for the introduction of various functional groups. Recent studies have reported efficient synthetic routes that yield high purity compounds suitable for biological evaluation.

Key Synthetic Steps:

  • Formation of Spirocyclic Framework : Utilizing cyclization reactions to create the spirocyclic structure.
  • Functionalization : Introduction of carboxylic acid and amino groups through specific chemical reactions, such as nucleophilic substitutions and coupling reactions with protected amino acids .
  • Purification : Employing chromatography techniques to isolate the desired product.

Antimicrobial Properties

Research indicates that spiro[4.4]nonane derivatives exhibit significant antimicrobial activity against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for these compounds have shown promising results in inhibiting bacterial growth.

CompoundMIC Value (µg/mL)Target Organism
4-amino-7-methyl-spiro[4.4]nonane31.25MRSA
Other derivatives15.625 - 63Various strains

These findings suggest that modifications to the spirocyclic structure can enhance antibacterial efficacy .

The mechanism by which spiro[4.4]nonane derivatives exert their antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis. Binding studies have indicated interactions with essential enzymes such as DD-transpeptidases, which play a critical role in cross-linking peptidoglycan layers in bacterial cell walls .

Structure-Activity Relationship (SAR)

The SAR studies highlight how different substituents on the spirocyclic framework influence biological activity. For instance, variations in the amino group and carboxylic acid positioning can significantly alter the compound's potency against specific pathogens.

Notable Findings:

  • Amino Group Variations : Changing from a methyl to an ethyl group increased antibacterial activity.
  • Carboxylic Acid Positioning : Modifying the carboxylic acid's position relative to the spirocyclic core affected solubility and permeability, impacting overall bioavailability .

Case Studies

Several case studies have investigated the biological activity of spiro[4.4]nonane derivatives:

  • Study on MRSA Resistance : A study demonstrated that compounds derived from spiro[4.4]nonane effectively inhibited biofilm formation in MRSA strains, suggesting a dual mechanism of action involving both growth inhibition and biofilm disruption .
  • In Vivo Efficacy : Animal model studies indicated that certain derivatives exhibited significant reductions in infection rates when administered, supporting their potential as therapeutic agents against resistant bacterial infections .

Q & A

Basic: What are the standard synthetic routes for preparing Spiro[4.4]nonane-1-carboxylic acid derivatives?

Methodological Answer:
Spiro[4.4]nonane derivatives are typically synthesized via aldolase-catalyzed reactions or cycloaddition strategies. For example, KPHMT aldolase variants (e.g., I202A or I212A) catalyze the formation of chiral spiro compounds under aqueous conditions, yielding products like (4S)-1,4-dihydroxy-2-oxaspiro[4.4]nonane-1-carboxylic acid with 76% yield . Advanced methods include 1,3-dipolar cycloaddition using nitrilimines and CS₂ to form spiro[4.4]thiadiazole derivatives under transition-metal-free conditions, achieving yields up to 96% .

Basic: How can NMR spectroscopy resolve structural ambiguities in Spiro[4.4]nonane derivatives?

Methodological Answer:
1H and 13C NMR are critical for confirming spiro connectivity and substituent positions. For example:

  • Spiro[4.4]nonane-1-carboxylic acid derivatives exhibit distinct proton signals in overlapped regions (δ 2.53–1.71 ppm for aliphatic protons) and characteristic oxygenated carbons (δ 94.4–86.4 ppm) .
  • Spiro[4.4]nonadiene-1,3 shows high-field "inner" alkene protons (δ ~4.60 ppm) and coupling constants (J = 8.3–2.7 Hz) to confirm spiro geometry . Iterative computational analysis of coupling constants (e.g., using Varian HA-100 spectrometers) resolves spectral overlaps .

Advanced: How can enantioselective synthesis of chiral Spiro[4.4]nonane derivatives be optimized?

Methodological Answer:
Enantioselectivity is achieved using engineered biocatalysts. For instance, KPHMT I212A produces (3R,4S)-1,4-dihydroxy-3-methyl-2-oxaspiro[4.4]nonane-1-carboxylic acid with 50% yield and specific optical activity ([α]20D = +9.3) . Reaction conditions (pH, temperature) and substrate stereochemistry must be tuned to minimize racemization. Chiral HPLC or polarimetry can validate enantiomeric excess .

Advanced: How to resolve contradictions in spectral data for spiro compounds?

Methodological Answer:
Contradictions arise from overlapping signals or dynamic ring conformations. Strategies include:

  • Selective decoupling experiments to isolate proton-proton couplings (e.g., distinguishing α- and β-anomers in spiro lactones) .
  • DFT calculations to predict 13C chemical shifts and compare with experimental data .
  • Variable-temperature NMR to assess conformational flexibility, particularly in spiro systems with strained rings .

Advanced: What computational tools are recommended for modeling Spiro[4.4]nonane systems?

Methodological Answer:

  • Density Functional Theory (DFT): Used to calculate coupling constants and predict NMR spectra, validated against experimental data (e.g., for spiro[4.4]nonadiene) .
  • Molecular Dynamics (MD): Simulates ring puckering and spiro junction stability under physiological conditions .
  • Docking studies (e.g., AutoDock Vina) to explore interactions with biological targets like enzymes or receptors .

Advanced: How to assess bioactivity of 4-amino-7-methyl-substituted spiro derivatives?

Methodological Answer:

  • Enzyme inhibition assays: Test affinity for targets like kinases or proteases using fluorescence polarization or SPR .
  • Cellular permeability studies: Use Caco-2 monolayers or PAMPA to evaluate membrane penetration .
  • In vivo models: Assess pharmacokinetics (e.g., half-life, bioavailability) in rodent studies, focusing on spiro stability in biological matrices .

Advanced: What functionalization strategies enhance spiro compound utility in drug design?

Methodological Answer:

  • Oxidation/Reduction: Convert the carboxylic acid group to esters or amides for improved lipophilicity .
  • Suzuki coupling: Introduce aryl/heteroaryl groups at the 4-amino position via palladium catalysis .
  • Bioisostere replacement: Replace the spiro oxygen with nitrogen (e.g., 2-azaspiro[3.3]heptane) to mimic pipecolic acid in bioactive molecules .

Basic: What precautions are critical for handling Spiro[4.4]nonane derivatives?

Methodological Answer:

  • Lab-scale synthesis: Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive amino or carboxylic acid groups .
  • Purification: Employ silica gel chromatography with ethyl acetate/hexane gradients to separate diastereomers .
  • Safety: Refer to SDS guidelines for spiro compounds (e.g., CAS 1239843-15-2) regarding PPE and waste disposal .

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